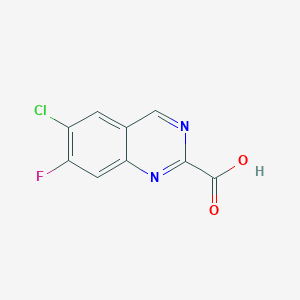

6-氯-7-氟喹唑啉-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

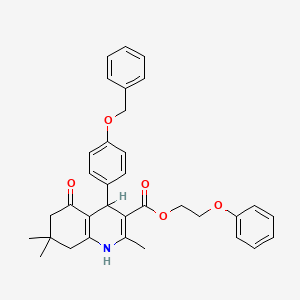

The compound of interest, 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid, is a derivative of quinazoline, a bicyclic aromatic compound that has garnered attention due to its potential pharmacological properties. Quinazoline derivatives have been studied extensively for their potential as therapeutic agents, particularly in the context of receptor antagonism and antibacterial activity.

Synthesis Analysis

The synthesis of fluorinated quinazoline derivatives has been explored through various methods. For instance, the chiral phosphoric acid-catalyzed enantioselective synthesis of fluorinated 5,6-dihydroindolo[1,2-c]quinazolines demonstrates the potential to create complex fluorinated structures with high yields and excellent enantiomeric excesses . Although this does not directly describe the synthesis of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid, it provides insight into the methodologies that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their interaction with biological targets. For example, the study of 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives as AMPA and kainate receptor antagonists highlights the importance of substituents at specific positions on the quinazoline scaffold for receptor affinity . This suggests that the molecular structure of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid could be similarly significant in determining its biological activity.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, which are essential for their functionalization and potential as therapeutic agents. The synthesis of 5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinoline-6-carboxylic acids using a tandem double ring closure reaction indicates the reactivity of the quinazoline ring system and its capacity for forming complex heterocyclic structures . This reactivity could be relevant for the chemical manipulation of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure and substituents. For instance, the electrochemical studies of 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid and its precursors provide insights into the electrochemical behavior of fluorinated quinazolines . These properties are essential for understanding the stability, solubility, and overall behavior of 6-Chloro-7-fluoro-quinazoline-2-carboxylic acid in various environments.

科学研究应用

微波合成和抗癌活性

Bhatt 等人 (2015) 的一项研究重点关注氨基和氟代取代的喹啉-4-羧酸衍生物,这些衍生物使用微波辐射和常规加热方法合成。这些衍生物,包括结构上与 6-氯-7-氟喹唑啉-2-羧酸相似的中间体,通过凋亡 DNA 片段化和作为 hTopoIIα 抑制剂(一种新型抗癌剂的靶点)的潜力,对各种癌细胞系表现出显着的抗癌活性 (Bhatt, Agrawal, & Patel, 2015).

生物化学和医学中的荧光团

Aleksanyan 和 Hambardzumyan (2013) 讨论了喹啉衍生物的合成和转化,重点介绍了它们在生物化学和医学中作为高效荧光团的用途。这些化合物,包括喹唑啉的衍生物,由于其敏感性和选择性,被用于研究各种生物系统 (Aleksanyan & Hambardzumyan, 2013).

EGFR-TK 成像

Fernandes 等人 (2008) 探索了喹唑啉衍生物,特别是那些用锝标记的衍生物,用于成像癌症研究中的表皮生长因子受体酪氨酸激酶 (EGFR-TK)。这些化合物在开发 EGFR-TK 成像的 99mTc 生物标记方面显示出前景,有助于癌症的诊断和治疗 (Fernandes et al., 2008).

抗菌和抗癌剂

Al-Trawneh 等人 (2010) 合成了具有强大抗菌和抗癌活性的四环氟喹诺酮。这些化合物在结构上与 6-氯-7-氟喹唑啉-2-羧酸相关,经过测试,证明它们具有抑制 DNA 促旋酶和拓扑异构酶 IV 的能力,突出了它们作为化学治疗剂的双重潜力 (Al-Trawneh et al., 2010).

光电材料

Lipunova 等人 (2018) 回顾了喹唑啉衍生物在光电材料制造中的应用。这些化合物,包括功能化的喹唑啉和嘧啶,对于制造有机发光二极管 (OLED) 的材料很有价值,包括白色 OLED 和红色磷光 OLED。将喹唑啉结合到 π 扩展的共轭体系中对于开发该领域的创新材料至关重要 (Lipunova et al., 2018).

未来方向

属性

IUPAC Name |

6-chloro-7-fluoroquinazoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-5-1-4-3-12-8(9(14)15)13-7(4)2-6(5)11/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJYUNAVWADNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NC(=NC2=CC(=C1Cl)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-7-fluoro-quinazoline-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-1-(3-methylbutyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2516442.png)

![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)

![N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2516455.png)

![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)

![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)

![1-(4-{[3-(Azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}phenyl)ethanone](/img/structure/B2516462.png)